(2-Methylcyclopropyl)methyl 2,2-dimethylpropanoate
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Overview
Description
(2-Methylcyclopropyl)methyl 2,2-dimethylpropanoate is an organic compound with a unique structure that combines a cyclopropyl ring with a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclopropyl)methyl 2,2-dimethylpropanoate typically involves the esterification of 2-methylcyclopropylmethanol with 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclopropyl)methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2-Methylcyclopropyl)methyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2-Methylcyclopropyl)methyl 2,2-dimethylpropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl ring and ester group can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethylpropanoate: A simpler ester with similar reactivity but lacking the cyclopropyl ring.
2-Methylcyclopropylmethanol: The alcohol precursor used in the synthesis of the ester.
Uniqueness
(2-Methylcyclopropyl)methyl 2,2-dimethylpropanoate is unique due to the presence of both a cyclopropyl ring and a methyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
97845-28-8 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2-methylcyclopropyl)methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H18O2/c1-7-5-8(7)6-12-9(11)10(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
YUHMWTRRGDWUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1COC(=O)C(C)(C)C |
Origin of Product |
United States |
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